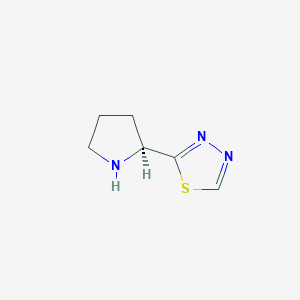![molecular formula C9H10BrN3 B13099636 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
6-Bromo-3-isopropylimidazo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-isopropylpyrazine-2-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, followed by cyclization with ammonium acetate to yield the imidazo[1,5-a]pyrazine core. The bromination of this core can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like triethylamine (Et3N), and solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazines, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-isopropylimidazo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: Employed in studying the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the isopropyl group can influence its binding affinity and selectivity towards these targets. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 6-Bromo-3-methylimidazo[1,5-a]pyrazine
- 6-Bromo-3-ethylimidazo[1,5-a]pyrazine
- 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine
Comparison: 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl group provides steric hindrance, potentially affecting its binding interactions with molecular targets. The bromine atom also allows for versatile chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10BrN3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
6-bromo-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3 |
Clave InChI |
RIDOWSJXBXTZPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C2N1C=C(N=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)


![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)

![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)

